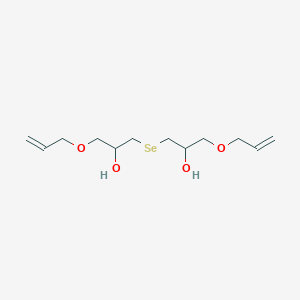
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol is an organic compound that contains selenium, a rare element in organic chemistry. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl and allyl ether groups. The presence of selenium in its structure makes it an interesting subject for research due to selenium’s known biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol typically involves the reaction of allyl alcohol with selenium-containing reagents. One common method involves the use of sodium selenide, which reacts with allyl bromide to form allyl selenide. This intermediate is then reacted with glycidol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as thiols or amines can react with the allyl groups under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Substituted allyl derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol involves its interaction with biological molecules through the selenium atom. Selenium can form selenoproteins, which play a crucial role in various biological processes, including antioxidant defense and redox regulation. The compound can also interact with cellular thiols, leading to the formation of selenenyl sulfide bonds, which are important in redox signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenomethionine: A selenium-containing analog of methionine.
Selenourea: An organic compound containing selenium used in various chemical reactions.
Uniqueness
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol is unique due to its specific structure, which combines multiple functional groups with selenium. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
114810-72-9 |
|---|---|
Formule moléculaire |
C12H22O4Se |
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
1-(2-hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C12H22O4Se/c1-3-5-15-7-11(13)9-17-10-12(14)8-16-6-4-2/h3-4,11-14H,1-2,5-10H2 |
Clé InChI |
YXKGBOAFKVHZOU-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(C[Se]CC(COCC=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
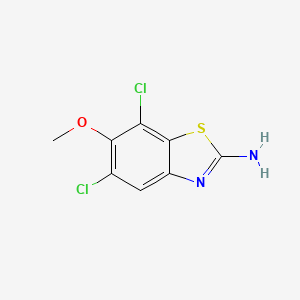
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
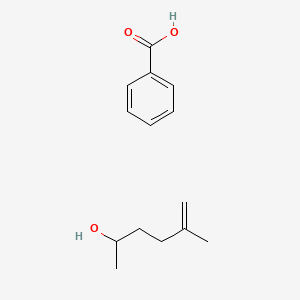
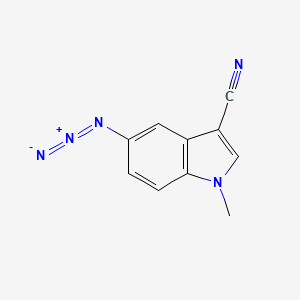
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)

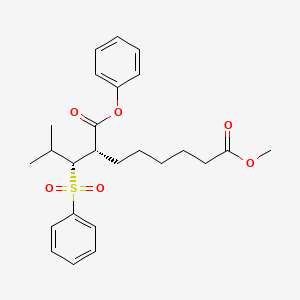
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
